Imidazole, 2-iodo-4-hydroxymethyl-
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Overview
Description
Imidazole, 2-iodo-4-hydroxymethyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole, 2-iodo-4-hydroxymethyl- typically involves the iodination of 4-hydroxymethyl imidazole. One common method includes the reaction of 4-hydroxymethyl imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Imidazole, 2-iodo-4-hydroxymethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxymethyl imidazole.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: 2-iodo-4-formyl imidazole or 2-iodo-4-carboxy imidazole.
Reduction: 4-hydroxymethyl imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazole, 2-iodo-4-hydroxymethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of imidazole, 2-iodo-4-hydroxymethyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which lacks the iodine and hydroxymethyl substituents.
2-iodo imidazole: Similar structure but without the hydroxymethyl group.
4-hydroxymethyl imidazole: Similar structure but without the iodine atom.
Uniqueness
Imidazole, 2-iodo-4-hydroxymethyl- is unique due to the presence of both iodine and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H5IN2O |
---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
(2-iodo-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) |
InChI Key |
YUZKEBSDHWONLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)I)CO |
Origin of Product |
United States |
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